3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one
Overview
Description
3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one is a compound with the molecular weight of 226.23 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C11H12F2N2O/c12-7-3-4-10(8(13)6-7)15-5-1-2-9(14)11(15)16/h3-4,6,9H,1-2,5,14H2 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Organometallic Chemistry and Donor-Acceptor Interactions
A study on tunable donor−acceptor interactions investigated a series of naphthalimides with ferrocenyl headgroups, exploring the correlation between internal charge separation, UV−vis and emission properties, and the influence of the organometallic redox couple. This research provides insights into the electronic properties of compounds with similar structural motifs to 3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one, highlighting the importance of unsaturated spacers and headgroups in determining photophysical properties (McAdam et al., 2003).
Synthesis of Nitrogen Heterocycles
The synthesis of 3,5-dispirosubstituted piperidines via an environmentally benign, multicomponent cyclo-condensation reaction using iron(III) trifluroacetate in an aqueous micellar medium has been developed. This method highlights an efficient approach to synthesizing complex nitrogen-containing heterocycles, potentially including derivatives of this compound, and demonstrates their antibacterial activity (Lohar et al., 2016).
Antimicrobial Activity
Research into the synthesis of spiro-piperidin-4-ones through 1,3-dipolar cycloaddition has led to compounds with notable in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These findings suggest the potential of structurally related compounds, such as this compound, in the development of new antimicrobial agents (Kumar et al., 2008).
Chemical Synthesis and Catalysis
The combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles demonstrates the versatility of catalytic systems in constructing nitrogen-containing rings, potentially applicable to the synthesis or functionalization of compounds like this compound. This research underscores the role of catalysis in the efficient synthesis of fluorinated heterocycles (Simonneau et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
3-amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-9-4-3-8(10(14)6-9)7-16-5-1-2-11(15)12(16)17/h3-4,6,11H,1-2,5,7,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFXPKWPVPCQSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=C(C=C(C=C2)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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